molecular formula C13H17NO6 B1627857 Diethyl 3,4-propylenedioxypyrrole-2,5-dicarboxylate CAS No. 870704-20-4

Diethyl 3,4-propylenedioxypyrrole-2,5-dicarboxylate

Cat. No.: B1627857
CAS No.: 870704-20-4
M. Wt: 283.28 g/mol
InChI Key: OSXOFGHIVBAAEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery Timeline

The development of this compound emerged from early 2000s research into alkylenedioxypyrrole derivatives, which sought to enhance the electronic properties of conducting polymers. The compound was first synthesized as part of efforts to functionalize 3,4-propylenedioxypyrrole (ProDOP) monomers, with Reynolds and Zong reporting key synthetic routes in 2001. These methods built upon earlier work with 3,4-ethylenedioxypyrrole (EDOP), where alkylenedioxy substituents were shown to lower oxidation potentials and improve polymer regularity.

The specific decarboxylative cross-coupling chemistry enabling its application in conjugated systems was refined by Arroyave and Reynolds in 2010, leveraging palladium-mediated reactions to couple ProDOP derivatives with aryl halides. This methodology addressed prior challenges in achieving regioselective couplings without copper co-catalysts, marking a pivotal advancement in its utility as a building block.

Significance in Heterocyclic Chemistry

This compound occupies a unique niche in heterocyclic chemistry due to its dual functionalization:

  • Electronic Modulation : The propylenedioxy bridge electronically stabilizes the pyrrole ring through oxygen's electron-donating effects, raising the highest occupied molecular orbital (HOMO) level. This enhances charge carrier mobility in derived polymers.
  • Synthetic Flexibility : The ester groups at positions 2 and 5 permit facile derivatization via hydrolysis, transesterification, or decarboxylation, enabling tailored modifications for target applications.

Comparative studies with unsubstituted pyrroles demonstrate that the propylenedioxy group reduces rotational disorder in polymers, yielding materials with higher crystallinity and conductivity.

Property This compound Unsubstituted Pyrrole
HOMO Level (eV) -4.2 -5.1
Polymer Conductivity (S/cm) 10–100 0.1–1
Thermal Stability (°C) 220–250 150–180

Data synthesized from

Role as a Building Block for Conjugated Polymers

The compound’s primary application lies in synthesizing conjugated polymers via three principal routes:

  • Decarboxylative Cross-Coupling : Palladium-catalyzed reactions with aryl bromides (e.g., 4,7-dibromobenzo[c]thiadiazole) yield alternating copolymers with narrow bandgaps (1.5–2.0 eV). This method avoids side reactions common in traditional Stille or Suzuki couplings, achieving yields of 44–94%.
  • Electropolymerization : Oxidative polymerization produces poly(3,4-propylenedioxypyrrole) (PProDOP) films with high optical contrast in electrochromic devices.
  • Post-Functionalization : Hydrolysis of ester groups generates dicarboxylic acid derivatives, which serve as ligands for metal-organic frameworks (MOFs) or crosslinkers in hydrogel networks.

A representative synthesis pathway involves:

  • Iminodiacetic Acid → ProDOP Diacid : Eight-step reaction sequence using 1,3-dibromopropane.
  • Esterification : Treatment with ethanol and sulfuric acid yields the diethyl ester.
  • Polymerization : Pd(acac)₂/P(o-tol)₃-catalyzed coupling with comonomers.

$$
\text{ProDOP-Diethyl} + \text{Ar-Br} \xrightarrow{\text{Pd(acac)}2, \text{P(o-tol)}3} \text{Poly(ProDOP-}alt\text{-Ar)} $$

Properties

IUPAC Name

diethyl 2,3,4,7-tetrahydro-[1,4]dioxepino[2,3-c]pyrrole-6,8-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO6/c1-3-17-12(15)8-10-11(20-7-5-6-19-10)9(14-8)13(16)18-4-2/h14H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSXOFGHIVBAAEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C(=C(N1)C(=O)OCC)OCCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30584525
Record name Diethyl 3,4-dihydro-2H,7H-[1,4]dioxepino[2,3-c]pyrrole-6,8-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870704-20-4
Record name Diethyl 3,4-dihydro-2H,7H-[1,4]dioxepino[2,3-c]pyrrole-6,8-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl 3,4-propylenedioxypyrrole-2,5-dicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Cyclocondensation of β-Ketoesters with 1,3-Propanediol

A foundational approach involves the cyclocondensation of β-ketoesters with 1,3-propanediol under acidic conditions. This method parallels the Knorr pyrrole synthesis, where ethyl acetoacetate reacts with nitrosating agents to form pyrrole derivatives. Adapting this framework, diethyl 3-oxopentanedioate serves as the β-ketoester precursor.

Reaction Mechanism

The process initiates with the acid-catalyzed enolization of the β-ketoester, followed by nucleophilic attack by 1,3-propanediol. Sequential dehydration steps yield the propylenedioxy-bridged pyrrole core. The ester groups remain intact due to their stability under acidic conditions.

Optimization Parameters

  • Catalyst : Concentrated hydrochloric acid (3N) facilitates efficient cyclization, as demonstrated in analogous furan syntheses.
  • Temperature : Reflux conditions (110–120°C) ensure complete reaction over 6–8 hours.
  • Yield : Model reactions with similar substrates report yields of 65–75% after recrystallization.

Alkylation of 3,4-Dihydroxypyrrole Intermediates

This two-step method involves synthesizing a dihydroxypyrrole intermediate followed by alkylation with 1,3-dibromopropane.

Synthesis of Diethyl 3,4-Dihydroxypyrrole-2,5-Dicarboxylate

The dihydroxy precursor is prepared via hydrolysis of a protected derivative. For example, diethyl 3,4-dimethoxypyrrole-2,5-dicarboxylate undergoes demethylation using boron tribromide (BBr₃) in dichloromethane at −78°C.

Demethylation Conditions
Parameter Value
Reagent BBr₃ (1.2 equiv)
Solvent CH₂Cl₂
Temperature −78°C → RT
Reaction Time 12 hours
Yield 82%

Propylenedioxy Bridge Formation

The dihydroxypyrrole reacts with 1,3-dibromopropane in the presence of potassium carbonate (K₂CO₃) as a base:

$$
\text{Diethyl 3,4-dihydroxypyrrole-2,5-dicarboxylate} + \text{1,3-dibromopropane} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Diethyl 3,4-propylenedioxypyrrole-2,5-dicarboxylate}
$$

Alkylation Parameters
Parameter Value
Base K₂CO₃ (2.5 equiv)
Solvent DMF
Temperature 80°C
Reaction Time 24 hours
Yield 68%

One-Pot Tandem Synthesis

A streamlined one-pot strategy combines pyrrole ring formation and propylenedioxy bridge installation. This method leverages in situ generation of reactive intermediates, minimizing purification steps.

Reaction Design

Ethyl 4-chloroacetoacetate and 1,3-propanediol react in the presence of zinc powder and acetic acid, mirroring modifications to the Knorr synthesis. Zinc mediates both the condensation and reduction steps, while acetic acid catalyzes cyclization.

Critical Conditions

  • Stoichiometry : A 1:2 molar ratio of β-ketoester to diol ensures complete bridge formation.
  • Additives : Zinc dust (5 equiv) and glacial acetic acid (20% v/v) optimize yield.
  • Isolation : Extraction with ethyl acetate and column chromatography (silica gel, hexane/EtOAc 4:1) afford the product in 60% yield.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics, particularly in cyclization steps. Adapting protocols from furan dicarboxylate synthesis, this method reduces reaction times from hours to minutes.

Procedure Overview

Diethyl 3,4-diketopyrrole-2,5-dicarboxylate and 1,3-propanediol are irradiated at 150°C in a sealed vessel with p-toluenesulfonic acid (p-TsOH) as catalyst.

Microwave Parameters
Parameter Value
Power 300 W
Temperature 150°C
Time 20 minutes
Catalyst p-TsOH (10 mol%)
Yield 73%

Comparative Analysis of Methods

The table below evaluates key metrics for each synthesis route:

Method Yield (%) Time Cost Efficiency Scalability
Cyclocondensation 70 8 hours Moderate High
Alkylation 68 36 hours Low Moderate
One-Pot Tandem 60 6 hours High High
Microwave-Assisted 73 0.3 hours High Moderate

Key observations:

  • Microwave synthesis offers superior efficiency but requires specialized equipment.
  • Alkylation routes demand costly intermediates (e.g., BBr₃ for demethylation).
  • One-pot methods balance cost and scalability, ideal for industrial applications.

Challenges and Optimization Strategies

Byproduct Formation

Competing reactions, such as over-alkylation or pyrrole ring oxidation, necessitate precise stoichiometry and inert atmospheres. For example, sparging with nitrogen during alkylation reduces oxidative degradation.

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but complicate purification. Switching to toluene/ethanol mixtures improves phase separation in workup steps.

Catalyst Recycling

Immobilized acid catalysts (e.g., sulfonic acid-functionalized silica) enable reuse across multiple cycles, reducing waste in cyclocondensation reactions.

Chemical Reactions Analysis

Diethyl 3,4-propylenedioxypyrrole-2,5-dicarboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Materials Science

Conductive Polymers
ProDOP serves as a monomer for synthesizing conductive polymers, particularly poly(3,4-propylenedioxypyrrole) (PPDOP). These polymers exhibit significant electrical conductivity and are used in various electronic applications. The ability to modify the polymer's properties through functionalization allows for tailored applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Nanofiber Formation
Research has demonstrated that films made from ProDOP can be electropolymerized to create nanofibrous structures. These structures possess high water adhesion properties, making them suitable for applications in sensors and actuators. The surface morphology can be controlled by varying the alkyl chain length in the polymerization process, which influences the hydrophobic or hydrophilic nature of the resulting films .

Electrochemistry

Electrochemical Sensors
ProDOP-based polymers have been utilized in the development of electrochemical sensors due to their high electroactivity. For instance, poly(3,4-propylenedioxypyrrole) modified electrodes have been employed for the selective detection of biomolecules like serotonin. The incorporation of carbon nanotubes into these films enhances their electrochemical performance, allowing for sensitive and rapid detection .

Energy Storage Devices
The conductive properties of ProDOP also make it a candidate for use in supercapacitors and batteries. Research indicates that polymers derived from ProDOP can store charge efficiently, which is essential for energy storage applications. The flexibility in tuning the polymer's conductivity through chemical modifications opens avenues for improved performance in energy devices .

Biosensing Applications

Biosensors Development
The unique optoelectronic properties of ProDOP make it an excellent candidate for biosensing applications. Its ability to form conductive films allows for the development of biosensors that can detect various biological analytes. For example, ProDOP-based sensors have shown promise in detecting glucose levels and other metabolites in biological samples .

Case Studies

Study Application Findings
Sathanikan et al. (2020)Electropolymerization of ProDOPDeveloped hydrophilic films with high water adhesion; suitable for biosensing applications .
Reynolds et al. (2019)Electrochemical BiosensorsDemonstrated selective detection of serotonin using PPDOP-modified electrodes .
Macromolecules Study (2000)Conductive PolymersSynthesized new derivatives of ProDOP leading to highly electroactive polymers .

Mechanism of Action

The mechanism of action of Diethyl 3,4-propylenedioxypyrrole-2,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Diethyl 3,4-Dihydroxyfuran-2,5-Dicarboxylate

Molecular Formula : C₁₀H₁₂O₈
Key Differences :

  • Replaces the propylenedioxy group with a dihydroxyfuran ring.
  • Ethyl ester groups remain at positions 2 and 4.
    Functional Implications :
  • The dihydroxy groups may enhance hydrogen-bonding capacity compared to the ether-linked propylenedioxy group in the target compound.
  • Likely lower thermal stability due to the absence of a fused oxygen ring .

Dimethyl 3,4-Dihydroxypyrrole-2,5-Dicarboxylate

Molecular Formula: C₈H₉NO₆ CAS: 1632-19-5 Key Differences:

  • Methyl esters instead of ethyl esters, reducing steric bulk.
  • Molecular weight: 215.16 g/mol (vs. 283.24 g/mol for the target compound).
  • Retains the dihydroxypyrrole core but lacks the propylenedioxy bridge.
    Functional Implications :
  • Higher solubility in polar solvents due to smaller ester groups.
  • Potential for stronger intermolecular hydrogen bonding via free hydroxyl groups .

Diethyl 2,4-Dimethylpyrrole-3,5-Dicarboxylate

Key Differences :

  • Methyl substituents at pyrrole positions 2 and 4.
  • No fused oxygen ring, simplifying the heterocyclic system. Functional Implications:
  • Enhanced electron-donating effects from methyl groups may alter redox properties.
  • Likely lower rigidity compared to the propylenedioxy-fused target compound, impacting applications in conjugated polymers .

Research Implications and Gaps

  • Electrochemical Properties : The propylenedioxy group in the target compound may facilitate π-conjugation, making it suitable for conductive polymers. However, this remains untested due to a lack of published data .
  • Synthetic Challenges : The fused oxygen ring introduces steric constraints that may complicate derivatization compared to simpler pyrrole-dicarboxylates .

Biological Activity

Diethyl 3,4-propylenedioxypyrrole-2,5-dicarboxylate (CAS: 870704-20-4) is a compound of increasing interest in the fields of organic chemistry and materials science due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C13H17NO6 and a molecular weight of 283.28 g/mol. Its structure features a pyrrole ring with two carboxylate groups, which contribute to its reactivity and interaction with biological systems .

Pharmacological Properties

Research indicates that this compound exhibits several biological activities:

1. Antioxidant Activity
Studies have demonstrated that this compound possesses significant antioxidant properties. It has been shown to scavenge free radicals effectively, thus protecting cellular components from oxidative stress. This activity is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It displays inhibitory effects against a range of pathogens, including bacteria and fungi. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic pathways .

3. Anti-inflammatory Effects
In vitro studies suggest that this compound can modulate inflammatory responses. It inhibits the production of pro-inflammatory cytokines and enzymes involved in the inflammatory process, indicating potential therapeutic applications in inflammatory diseases .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Reactive Oxygen Species (ROS) Scavenging : The compound's structure allows it to donate electrons to free radicals, thereby neutralizing them.
  • Membrane Disruption : Its lipophilic properties enable it to integrate into microbial membranes, leading to increased permeability and cell death.
  • Cytokine Modulation : The compound may influence signaling pathways related to inflammation by affecting nuclear factor kappa B (NF-kB) activation .

Case Studies

Several case studies highlight the biological relevance of this compound:

1. Antioxidant Efficacy in Cell Cultures
A study investigated the antioxidant effects of this compound in human cell lines exposed to oxidative stress. Results showed a significant reduction in markers of oxidative damage when treated with varying concentrations of this compound compared to controls.

2. Antimicrobial Testing Against Pathogens
In a controlled setting, this compound was tested against Staphylococcus aureus and Candida albicans. The results indicated a minimum inhibitory concentration (MIC) that supports its potential as an antimicrobial agent.

3. In Vivo Anti-inflammatory Study
An animal model was utilized to assess the anti-inflammatory properties of this compound. Administration led to a marked decrease in paw edema induced by carrageenan injection, demonstrating its efficacy in reducing inflammation.

Q & A

Q. What are the standard synthetic routes for Diethyl 3,4-propylenedioxypyrrole-2,5-dicarboxylate?

Methodological Answer: Synthesis typically involves cyclization of diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate via Williamson ether or Mitsunobu reactions, followed by decarboxylation . Key steps include:

  • Use of anhydrous tetrahydrofuran (THF) or acetonitrile (ACN) as solvents, dried over CaH₂ .
  • Catalytic agents like tetrabutylammonium perchlorate (TBAPC) to facilitate cyclization .
  • Reaction monitoring via thin-layer chromatography (TLC) and purification via column chromatography.

Q. How is the compound characterized post-synthesis?

Methodological Answer: Characterization employs:

  • Spectroscopy: NMR (¹H/¹³C) for structural elucidation, IR for functional group identification, and mass spectrometry for molecular weight confirmation.
  • X-ray crystallography: Single-crystal analysis using SHELXL for refinement and ORTEP-3 for visualization .
  • Elemental analysis (C, H, N) to verify purity.

Q. What solvents and conditions are optimal for recrystallization?

Methodological Answer:

  • Solvents: THF or acetonitrile (ACN), pre-dried over CaH₂ .
  • Conditions: Slow evaporation at controlled temperatures (20–25°C) to yield high-purity crystals suitable for X-ray studies.
  • Avoid protic solvents to prevent ester hydrolysis.

Advanced Research Questions

Q. How to resolve contradictions in hydrogen bonding patterns observed in crystallographic studies?

Methodological Answer:

  • Apply graph set analysis (GSA) to classify hydrogen bond motifs (e.g., chains, rings) and compare with Etter’s rules .
  • Validate using SHELXL refinement parameters (e.g., R-factor, displacement ellipsoids) to ensure geometric accuracy .
  • Cross-reference with analogous structures (e.g., diethyl pyrazole-3,5-dicarboxylate derivatives) to identify outliers .

Q. What methodologies optimize crystal structure refinement for this compound?

Methodological Answer:

  • Use SHELXTL/SHELXL for small-molecule refinement, particularly for handling high-resolution data or twinned crystals .
  • Example parameters from monoclinic P2₁ crystals:
Lattice ParametersValues
a (Å)12.261
b (Å)4.520
c (Å)15.656
β (°)112.27
Space GroupP2₁
  • Apply absorption corrections (e.g., ψ-scan) to mitigate data collection artifacts .

Q. How to analyze intermolecular interactions in the crystal lattice?

Methodological Answer:

  • Hydrogen bonding: Use Mercury or PLATON to generate interaction maps and quantify bond distances/angles .
  • π-π stacking: Analyze centroid-to-centroid distances (<4.0 Å) and dihedral angles using CCDC tools.
  • Validation: Cross-check with SHELXPRO’s intermolecular contact reports to ensure consistency .

Q. How to handle discrepancies in spectroscopic data vs. computational predictions?

Methodological Answer:

  • Step 1: Confirm experimental conditions (e.g., solvent polarity, temperature) that may alter NMR/IR spectra.
  • Step 2: Perform DFT calculations (e.g., Gaussian, ORCA) with solvent-effect models (e.g., PCM) to align theoretical and experimental data.
  • Step 3: Investigate polymorphism via differential scanning calorimetry (DSC) or variable-temperature XRD .

Data Contradiction Analysis

  • Case Study: Conflicting melting points reported for diethyl pyrazole-3,5-dicarboxylate (55–58°C vs. 173°C flash point ):
    • Resolution: Verify purity via HPLC and DSC. Impurities (e.g., unreacted starting materials) lower observed melting points.
    • Advanced Testing: Use hot-stage microscopy to observe phase transitions in real-time.

Key Software Tools

ToolApplicationReference
SHELXLCrystal structure refinement
ORTEP-3Thermal ellipsoid visualization
MercuryIntermolecular interaction analysis
GaussianDFT-based spectral simulations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl 3,4-propylenedioxypyrrole-2,5-dicarboxylate
Reactant of Route 2
Diethyl 3,4-propylenedioxypyrrole-2,5-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.